molecular formula C16H16N5NaO4S B1666417 Azidocillin sodium salt CAS No. 35334-12-4

Azidocillin sodium salt

Cat. No. B1666417
CAS RN: 35334-12-4
M. Wt: 397.4 g/mol
InChI Key: DKUPMJBOYNDXNY-BQQXAYLNSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azidocillin sodium is an organic sodium salt. It contains an azidocillin(1-).

Scientific Research Applications

  • Pharmacokinetics in Healthy Adults : Bergan and Sørensen (1980) conducted cross-over studies on healthy volunteers with azidocillin-sodium, analyzing its pharmacokinetics at different dosages and forms, including tablets, suspensions, and injections. They observed varying serum half-life values and bioavailability, providing insight into its biopharmaceutical properties (Bergan & Sørensen, 1980).

  • Clinical Effectiveness in Scarlet Fever : Bengtsson, Holmgren, and Tunevall (1969) compared the clinical effect of azidocillin with penicillin V in treating scarlet fever. Their study highlighted azidocillin's effectiveness against Haemophilus influenzae and its relation to respiratory tract disease post-treatment (Bengtsson, Holmgren, & Tunevall, 1969).

  • Pseudomonas Infections of the Lung : Daikos et al. (1979) examined the efficacy of azlocillin in treating serious Pseudomonas infections of the respiratory tract, noting its good penetration into bronchial secretions and high in vitro potency (Daikos, Giamarellou, Hadjipolydorou, & Kanellakopoulou, 1979).

  • Treatment of Acute Otitis Media : Bergholtz, Hallander, and Rudberg (1973) investigated azidocillin's clinical effect in patients with acute otitis media. The study highlighted its effectiveness against penicillin-sensitive bacteria, including Haemophilus influenzae (Bergholtz, Hallander, & Rudberg, 1973).

  • Treatment of Chest Infections : Raeburn and Devine (1973) reported on the use of azidocillin in treating respiratory infections. They noted improvements in most patients, with variations in serum levels based on administration method (Raeburn & Devine, 1973).

  • Antibacterial Activity Studies : Soares and Trabulsi (1979) evaluated the antimicrobial activity of azlocillin against various clinical isolates, finding it particularly effective against Pseudomonas strains (Soares & Trabulsi, 1979).

  • Pharmacokinetics in Children with Cystic Fibrosis : Bergan and Michalsen (1979) studied azlocillin's pharmacokinetics in children with cystic fibrosis, noting its altered serum concentrations and elimination kinetics in this patient group (Bergan & Michalsen, 1979).

properties

CAS RN

35334-12-4

Product Name

Azidocillin sodium salt

Molecular Formula

C16H16N5NaO4S

Molecular Weight

397.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H17N5O4S.Na/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1

InChI Key

DKUPMJBOYNDXNY-BQQXAYLNSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+]

Appearance

Solid powder

Other CAS RN

35334-12-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azidocillin sodium salt;  Globacillin;  Nalpen;  Longatren; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azidocillin sodium salt
Reactant of Route 2
Reactant of Route 2
Azidocillin sodium salt
Reactant of Route 3
Reactant of Route 3
Azidocillin sodium salt
Reactant of Route 4
Reactant of Route 4
Azidocillin sodium salt
Reactant of Route 5
Reactant of Route 5
Azidocillin sodium salt
Reactant of Route 6
Reactant of Route 6
Azidocillin sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.